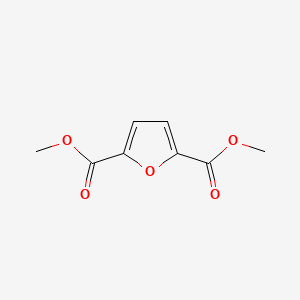

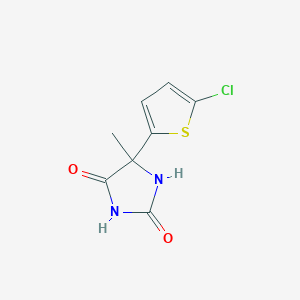

![molecular formula C6H3ClN2OS B1347200 6-氯咪唑并[2,1-b][1,3]噻唑-5-甲醛 CAS No. 23576-84-3](/img/structure/B1347200.png)

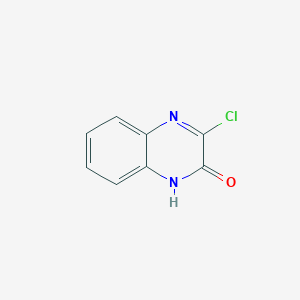

6-氯咪唑并[2,1-b][1,3]噻唑-5-甲醛

货号 B1347200

CAS 编号:

23576-84-3

分子量: 186.62 g/mol

InChI 键: ZUBBEEJDPFMKHA-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

“6-Chloroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde”, also known as CITCO, is an imidazothiazole derivative . It has been identified as a novel human constitutive androstane receptor (CAR) agonist . It has potent activity in an in vitro fluorescence-based CAR activation assay .

Synthesis Analysis

The synthesis of aldehydes, including “6-Chloroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde”, can be performed using the Vilsmeier-Haack (V-H) reaction . The V-H reagent is prepared by adding POCl3 into a stirred solution of DMF in CHCl3 at 0–5 °C .Molecular Structure Analysis

The molecular formula of “6-Chloroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde” is C5H3ClN2S . Its InChIKey is WOZMDYAJHVHPMD-UHFFFAOYSA-N . The canonical SMILES representation is C1=CSC2=NC(=CN21)Cl .Chemical Reactions Analysis

The compound is an imidazothiazole derivative and has been used to distinguish the function of human CAR from that of human PXR .Physical And Chemical Properties Analysis

The molecular weight of “6-Chloroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde” is 158.61 g/mol . It has a topological polar surface area of 45.5 Ų . The compound has a complexity of 122 .科学研究应用

1. Application in Neuropharmacology

- Summary of the Application : The compound N1-(6-chloroimidazo[2,1-b][1,3]thiazole-5-sulfonyl)tryptamine, which is derived from 6-Chloroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde, has been identified as a potent and selective 5-HT6 receptor agonist . This receptor is a subtype of the serotonin receptor, which plays a crucial role in the neurotransmission of serotonin in the brain.

- Methods of Application : The compound was tested for its affinity and potency at the 5-HT6 receptor, and its selectivity was assessed against a panel of over 40 other receptors and ion channels .

- Results or Outcomes : The compound showed high affinity (Ki = 2 nM), potency (EC50 = 6.5 nM), and efficacy (Emax = 95.5%) at the 5-HT6 receptor . It was also found to increase GABA levels in the rat frontal cortex and showed activity in the schedule-induced polydipsia model for obsessive-compulsive disorders .

2. Application in Anticancer Research

- Summary of the Application : A series of imidazo[2,1-b]thiazole-based chalcone derivatives, which are derived from 6-Chloroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde, were designed, synthesized, and tested for their anticancer activities .

- Methods of Application : The cytotoxic ability of the compounds was tested on three different types of cancer cells (colorectal adenocarcinoma HT-29, lung carcinoma A-549, and breast adenocarcinoma MCF-7) and mouse fibroblast cells (3T3-L1) by XTT tests .

- Results or Outcomes : All the test compounds exhibited much higher cytotoxic activity on the cancer cells than that of normal 3T3-L1 cells . Among the compounds, one particular compound stood out with its IC50 (9.76 µM) and SI (14.99) values on MCF-7 cells .

3. Application in Antifungal Medication

- Summary of the Application : Thiazole-based compounds, which can be derived from 6-Chloroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde, have been used in the formulation of antifungal medications .

- Methods of Application : These medications are typically applied topically to suppress skin infections caused by various fungi .

- Results or Outcomes : The effectiveness of these medications is largely dependent on the specific type of fungal infection and the patient’s individual response to treatment .

4. Application in Analgesic and Anti-inflammatory Activities

- Summary of the Application : Certain compounds derived from 6-Chloroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde have shown significant analgesic and anti-inflammatory activities .

- Methods of Application : These compounds are typically administered in a pharmaceutical formulation, and their effectiveness is evaluated through clinical trials .

- Results or Outcomes : The specific results or outcomes can vary widely depending on the specific compound and the conditions under which it is tested .

5. Application in Antipsychotic Drug Development

- Summary of the Application : N1-(6-chloroimidazo[2,1-b][1,3]thiazole-5-sulfonyl)tryptamine, a derivative of 6-Chloroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde, has been identified as a potent, selective, and orally active 5-HT6 receptor agonist . This receptor is a subtype of the serotonin receptor, which plays a crucial role in the neurotransmission of serotonin in the brain.

- Methods of Application : The compound was tested for its affinity and potency at the 5-HT6 receptor, and its selectivity was assessed against a panel of over 40 other receptors and ion channels .

- Results or Outcomes : The compound showed high affinity (Ki = 2 nM), potency (EC50 = 6.5 nM), and efficacy (Emax = 95.5%) at the 5-HT6 receptor . It was also found to increase GABA levels in the rat frontal cortex and showed activity in the schedule-induced polydipsia model for obsessive-compulsive disorders .

6. Application in Antitumor and Cytotoxic Activity

- Summary of the Application : A series of [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides, which are derived from 6-Chloroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde, were synthesized and reported their cytotoxicity activity on three human tumor cell lines .

- Methods of Application : The cytotoxic ability of the compounds was tested on three human tumor cell lines .

- Results or Outcomes : One of the compounds demonstrated the most potent effect on a prostate cancer .

属性

IUPAC Name |

6-chloroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClN2OS/c7-5-4(3-10)9-1-2-11-6(9)8-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUBBEEJDPFMKHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC2=NC(=C(N21)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70317394 | |

| Record name | 6-Chloroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70317394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde | |

CAS RN |

23576-84-3 | |

| Record name | 6-Chloroimidazo[2,1-b]thiazole-5-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23576-84-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 315209 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023576843 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 23576-84-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=315209 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Chloroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70317394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

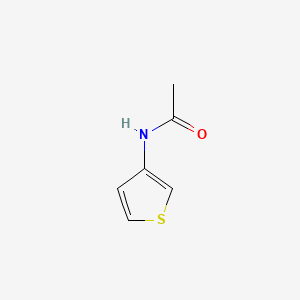

![6-Chloro-5-nitroimidazo[2,1-b][1,3]thiazole](/img/structure/B1347130.png)

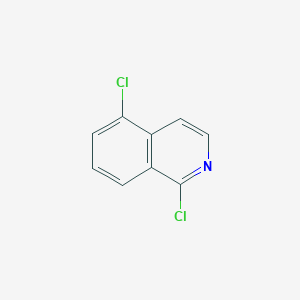

![methyl 7-cyano-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxylate](/img/structure/B1347134.png)

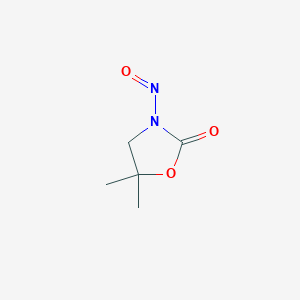

![N-[(benzyloxy)carbonyl]alanylasparagine](/img/structure/B1347135.png)

![[(4-Chloro-1-naphthyl)oxy]acetic acid](/img/structure/B1347138.png)